2-Iodocubane-1-carboxylic acid
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Overview
Description
2-Iodocubane-1-carboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a unique cubic structure. The presence of an iodine atom and a carboxylic acid group on the cubane scaffold makes this compound particularly interesting for various chemical and industrial applications. The cubane structure itself is known for its rigidity and stability, which can be advantageous in the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodocubane-1-carboxylic acid typically involves the iodination of cubane derivatives. One common method is the iodination of cubane-1-carboxylic acid using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like silver acetate to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodocubane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as thiolates or phosphides under photostimulated conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Decarboxylation: The carboxylic acid group can be removed through decarboxylation reactions, often leading to the formation of cubane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Photostimulation: Light sources for photostimulated substitution reactions.
Major Products:
Substituted Cubanes: Products with various functional groups replacing the iodine atom.
Alcohols and Aldehydes: Products from the reduction of the carboxylic acid group.
Scientific Research Applications
2-Iodocubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique properties.
Medicine: Investigated for its potential use in drug design and delivery systems.
Mechanism of Action
The mechanism of action of 2-Iodocubane-1-carboxylic acid largely depends on its chemical reactivity and the functional groups present. The iodine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The rigid cubane structure provides a stable framework that can interact with molecular targets in a specific manner, potentially affecting biological pathways and processes .
Comparison with Similar Compounds
Cubane-1-carboxylic acid: Lacks the iodine atom but shares the cubane scaffold.
1,4-Diiodocubane: Contains two iodine atoms, offering different reactivity and applications.
Bicyclo[1.1.1]pentane derivatives: Similar rigid structure but with different chemical properties.
Uniqueness: 2-Iodocubane-1-carboxylic acid is unique due to the combination of the cubane structure, iodine atom, and carboxylic acid group. This combination provides a versatile platform for chemical modifications and applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C9H7IO2 |
---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
2-iodocubane-1-carboxylic acid |
InChI |
InChI=1S/C9H7IO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12) |
InChI Key |
WCWGUEOLEMHFRW-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5(C2C3C45I)C(=O)O |
Origin of Product |
United States |
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